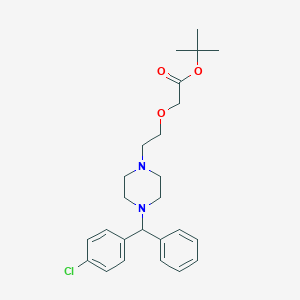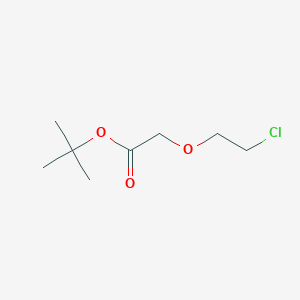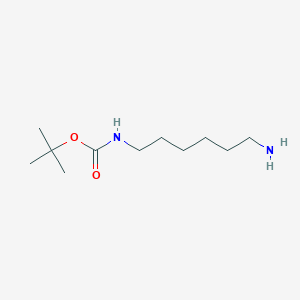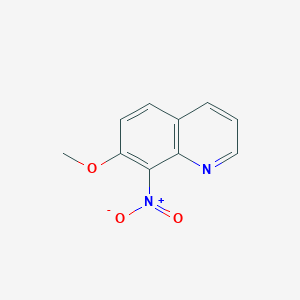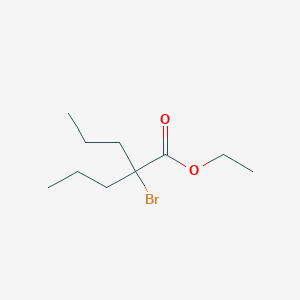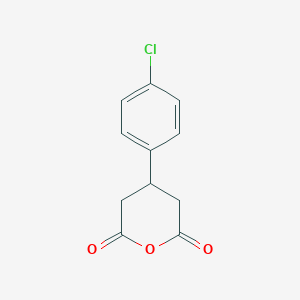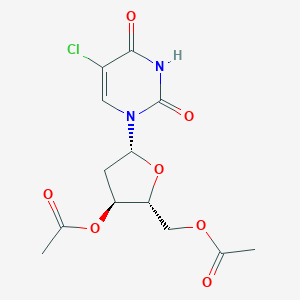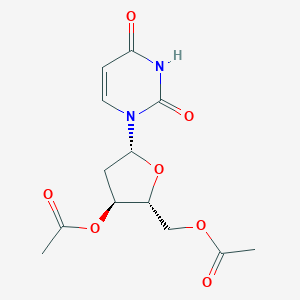
15-酮前列腺素E1
描述
15-Oxoprostaglandin E1, also known as 15-epi-PGE1 or 15-epi-PGE2, is a prostaglandin (PG) metabolite and an endogenous agonist of the peroxisome proliferator activated receptor (PPAR) δ. It is a naturally occurring compound found in the body and has been studied for its potential therapeutic effects in a variety of conditions.
科学研究应用
心血管系统
前列腺素E1 (PGE1),15-酮前列腺素E1 由其衍生而来,已被发现对心血管系统具有重大影响 . 它具有抗血栓形成、内皮稳定和白细胞稳定特性 . 这些特性,加上其众所周知的抗聚集和血管扩张作用,可能有助于该物质的临床疗效 .
周围动脉闭塞症
PGE1 已在对照研究中被证实对周围动脉闭塞症有效 . 这包括患有临界肢体缺血和间歇性跛行患者 .
脂质代谢
已发现 PGE1 对脂质代谢有影响 . 这可能对与脂质代谢相关的疾病,例如某些代谢疾病,有影响 .
抑制血小板和中性粒细胞活化
13,14-二氢-PGE1 (PGE0),15-酮 PGE1 的代谢产物,已被发现是人血小板和中性粒细胞活化的强效抑制剂 . 这可能对与炎症和凝血相关的疾病有影响 .
血管张力调节
作用机制
Target of Action
15-Keto Prostaglandin E1 (15-Keto PGE1) is an inactive metabolite of Prostaglandin E1 (PGE1), produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-hydroxy PGDH) . The primary targets of PGE1, and by extension its metabolites, are various cell types in the cardiovascular system .
Mode of Action
While 15-Keto PGE1 itself has greatly diminished biological activity compared to PGE1 , PGE1 is known to induce vasodilation and inhibit platelet aggregation . It achieves this by interacting with specific prostaglandin receptors on the cell surface, leading to increased levels of cyclic AMP within the cell and ultimately resulting in smooth muscle relaxation .
Biochemical Pathways
The synthesis of 15-Keto PGE1 from PGE1 is part of the prostaglandin biochemical pathway. In vertebrates, arachidonic acid is converted to Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2) by the enzyme cyclooxygenase (COX). Various biologically active prostaglandins, including PGE1, are then produced through different downstream prostaglandin synthases (PGSs). Prostaglandins are inactivated by 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH), which produces 15-Keto PGE1 from PGE1 .
Pharmacokinetics
The pharmacokinetics of 15-Keto PGE1 are closely tied to those of PGE1. After administration, PGE1 is rapidly inactivated to 15-Keto PGE1 during passage through the lungs . The subsequent metabolic degradation of 15-Keto PGE1 by β-oxidation and co-oxidation takes appreciably longer, resulting in a longer half-life for this metabolite compared to the active PGE1 .
Result of Action
The primary result of PGE1 action is vasodilation, which can lead to increased blood flow in various tissues .
Action Environment
The action of 15-Keto PGE1, like that of PGE1, can be influenced by various environmental factors. For example, the presence of plasma proteins can affect the stability of this metabolite . Additionally, the rate of inactivation of PGE1 to 15-Keto PGE1 can be influenced by the specific conditions within the lungs .
未来方向
Prostaglandin Reductase 1 (PTGR1), a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and mainly responsible for the deactivation of some eicosanoids, including prostaglandins and leukotriene B4, has emerged as a novel target for cancer therapeutics . Future research might facilitate the PTGR1 research and therapeutics development .
生化分析
Biochemical Properties
15-keto Prostaglandin E1 interacts with various enzymes and proteins in the body. It is produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-PGDH) . The nature of this interaction involves the enzymatic conversion of PGE1 to 15-keto Prostaglandin E1.
Cellular Effects
The cellular effects of 15-keto Prostaglandin E1 are not as well-studied as its parent compound, PGE1. It is known that PGE1 has significant effects on various types of cells and cellular processes . It has been shown to reduce apoptosis in renal tubular cells in diabetic kidney disease (DKD) rats . The effects of 15-keto Prostaglandin E1 on cellular function are likely to be less pronounced due to its greatly diminished biological activity .
Molecular Mechanism
It is known that it is an inactive metabolite of PGE1, which acts as a potent vasodilator . PGE1 exerts its effects at the molecular level through binding interactions with specific receptors, leading to vasodilation and inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that PGE1, from which 15-keto Prostaglandin E1 is derived, has a rapid metabolism when given intravenously .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 15-keto Prostaglandin E1 in animal models. Studies on PGE1, the parent compound, have shown that it has therapeutic effects in animal models of diseases such as peripheral arterial occlusive disease .
Metabolic Pathways
15-keto Prostaglandin E1 is part of the metabolic pathway of PGE1. It is produced by the enzyme 15-hydroxy Prostaglandin Dehydrogenase (15-PGDH) from PGE1 . This metabolic pathway involves the conversion of PGE1 to 15-keto Prostaglandin E1, which is then further metabolized .
Transport and Distribution
It is known that PGE1, from which 15-keto Prostaglandin E1 is derived, is distributed throughout the body and has effects on various tissues .
Subcellular Localization
It is known that PGE1, from which 15-keto Prostaglandin E1 is derived, can influence various cellular processes, suggesting that it may interact with multiple subcellular compartments .
属性
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-17,19,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16-,17-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBDCBTMSKCKZ-XQHNHVHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216545 | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22973-19-9 | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22973-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Ketoprostaglandin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022973199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11α,13E)-11-Hydroxy-9,15-dioxoprost-13-en-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,15-dioxo-11alpha-hydroxy-prost-13E-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-OXOPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FR527UJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (13E)-11a-Hydroxy-9,15-dioxoprost-13-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001320 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B23348.png)
![5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B23349.png)
